Hexanal hexyl isoamyl acetal

Description

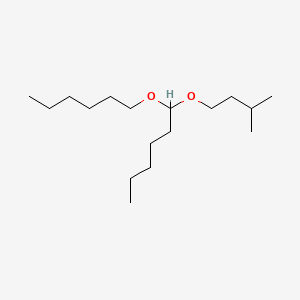

Structure

2D Structure

3D Structure

Properties

CAS No. |

896447-13-5 |

|---|---|

Molecular Formula |

C17H36O2 |

Molecular Weight |

272.5 g/mol |

IUPAC Name |

1-hexoxy-1-(3-methylbutoxy)hexane |

InChI |

InChI=1S/C17H36O2/c1-5-7-9-11-14-18-17(12-10-8-6-2)19-15-13-16(3)4/h16-17H,5-15H2,1-4H3 |

InChI Key |

BFNIPPNBSJGEQI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(CCCCC)OCCC(C)C |

density |

0.835-0.840 |

physical_description |

Clear, colourless liquid; Sweet, green aroma |

solubility |

Insoluble in water; soluble in organic solvents Soluble (in ethanol) |

Origin of Product |

United States |

Analytical Techniques for the Characterization and Quantification of Hexanal Hexyl Isoamyl Acetal and Acetal Compounds

Chromatographic Separation and Detection Methods

Chromatography is a cornerstone for the analysis of acetals, offering powerful separation of complex mixtures. Gas and liquid chromatography are the most prevalent methods, each with specific applications in acetal (B89532) analysis.

Gas chromatography (GC) is a highly effective technique for monitoring the conversion of aldehydes and alcohols into acetals. It is particularly useful for analyzing volatile and thermally stable compounds. youtube.com The progress of acetal formation reactions can be quantified by measuring the decrease in starting materials (aldehydes) and the increase in the acetal product over time. oup.comnih.gov

A typical GC method for analyzing acetal conversion involves a capillary column, often with a polar stationary phase like polyethylene (B3416737) glycol (PEG), which is suitable for separating aldehydes, alcohols, and acetals. nih.gov A flame ionization detector (FID) is commonly used due to its high sensitivity to organic compounds. For qualitative analysis and identification of unknown byproducts, GC is often coupled with mass spectrometry (GC-MS). mdpi.comvtt.fi

Key parameters in a GC analysis include the column type, temperature program, and carrier gas flow rate. For instance, a method to determine the conversion of acetophenone (B1666503) to its corresponding silyl (B83357) ether (an analogous reaction) used a 10% PEG20M packed column with a thermal conductivity detector (TCD). nih.gov The conditions were optimized to achieve good separation and reproducibility. nih.gov

Table 1: Example GC Conditions for Acetal-Related Analysis This table is interactive. Click on the headers to sort.

| Parameter | Value | Reference |

|---|---|---|

| Column | 10% PEG20M on white 102 support (1m x 2mm i.d.) | nih.gov |

| Column Temperature | 160°C (Isothermal) | nih.gov |

| Injector Temperature | 200°C | nih.gov |

| Detector Temperature | 190°C (TCD) | nih.gov |

| Carrier Gas | H₂ | nih.gov |

| Flow Rate | 50 mL/min | nih.gov |

The conversion percentage is calculated from the peak areas of the reactants and products in the chromatogram, often using an internal standard for improved accuracy. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of less volatile or thermally sensitive acetals. ijcpa.innih.gov A significant challenge in the HPLC analysis of acetals is their potential for hydrolysis back to the parent aldehyde and alcohol, especially under acidic conditions on silica-based columns. coresta.org The acidic nature of free silanol (B1196071) groups on reversed-phase columns can catalyze this degradation, making quantification inaccurate. coresta.org

To overcome this, a small amount of a basic modifier, such as ammonia (B1221849) or triethylamine, is often added to the mobile phase to neutralize the acidic silanol groups, thereby preventing on-column hydrolysis. coresta.org This allows for the simultaneous analysis of the acetal and its potential hydrolysis product, the corresponding aldehyde. coresta.org

Reversed-phase columns, such as C8 or C18, are commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. coresta.org Detection is typically achieved using a UV detector, especially if the parent aldehyde contains a chromophore. coresta.orgkoreascience.kr For acetals that lack a UV chromophore, derivatization of the parent aldehyde with a UV-active agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) prior to acetal synthesis can be employed. ijcpa.innih.govnih.gov The resulting acetal derivative can then be readily detected.

Table 2: Example HPLC Conditions for Acetal Analysis This table is interactive. Click on the headers to sort.

| Parameter | Value | Reference |

|---|---|---|

| Column | ODS-Hypersil (C18) | coresta.org |

| Mobile Phase | 60:40 Acetonitrile:Water with 5mM NH₄OH | coresta.org |

| Flow Rate | 1 mL/min | coresta.org |

| Column Temperature | 46°C | coresta.org |

| Detection | UV Diode Array Detector (DAD) | coresta.org |

| Wavelength (Acetal) | 210 nm | coresta.org |

| Wavelength (Aldehyde) | 241 nm | coresta.org |

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for the structural confirmation of newly synthesized acetals and for the detailed analysis of their chemical bonds and atomic arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including acetals. libretexts.org ¹H NMR, in particular, provides detailed information about the chemical environment of protons in the molecule. libretexts.org

The key diagnostic signal in the ¹H NMR spectrum of an acetal is the proton on the acetal carbon (the CH group bonded to two oxygen atoms). This acetal proton is highly deshielded by the two adjacent electronegative oxygen atoms and typically appears as a signal in the range of 4.5-5.5 ppm. researchgate.net The exact chemical shift and splitting pattern of this proton provide valuable structural information. For example, in the ¹H NMR spectrum of ethanal (acetaldehyde), the aldehydic proton appears far downfield at ~9.8 ppm, while the acetal proton of a corresponding acetal would be significantly upfield. docbrown.info

In molecules with stereocenters, the protons of an acetal group can be diastereotopic, leading to more complex spectra where chemically non-equivalent protons give rise to distinct signals. researchgate.netstackexchange.com For instance, the methylene (B1212753) protons of the ethyl groups in bromoacetaldehyde (B98955) diethyl acetal are magnetically non-equivalent and appear as two separate quartets. stackexchange.com

Table 3: Typical ¹H NMR Chemical Shifts (δ) for Acetal-Related Protons This table is interactive. Click on the headers to sort.

| Proton Environment | Typical Chemical Shift (ppm) | Reference |

|---|---|---|

| Acetal Proton (R₂CH(OR')₂) | 4.5 - 5.5 | researchgate.net |

| Aldehyde Proton (R-CHO) | 9.0 - 10.0 | libretexts.orgdocbrown.info |

| Protons on Carbon α to Ether Oxygen (-O-CH₂-R) | 3.3 - 4.0 | libretexts.org |

| Methyl Protons of an Acetate (CH₃-C=O) | 2.0 - 2.5 | libretexts.orglibretexts.org |

¹³C NMR spectroscopy is also highly informative, with the acetal carbon signal typically appearing in the range of 90-110 ppm. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule by probing their vibrational properties. nih.gov In the context of acetal formation, FTIR is particularly useful for monitoring the disappearance of the starting material's functional groups and the appearance of the product's characteristic bands.

The key transformation during acetal formation is the conversion of a carbonyl group (C=O) from an aldehyde and a hydroxyl group (O-H) from an alcohol into the C-O-C-O-C acetal linkage. The strong C=O stretching vibration of the starting aldehyde, typically found between 1720-1740 cm⁻¹, will disappear as the reaction proceeds. researchgate.net Simultaneously, the broad O-H stretching band of the alcohol reactant (around 3200-3600 cm⁻¹) will diminish.

The formation of the acetal is confirmed by the appearance of a series of strong C-O stretching bands in the fingerprint region of the spectrum, typically between 1000 and 1200 cm⁻¹. rsc.orgresearchgate.net These multiple bands are characteristic of the acetal group's C-O-C-O-C asymmetric and symmetric stretching vibrations. orientjchem.org

Table 4: Key FTIR Absorption Frequencies in Acetal Formation This table is interactive. Click on the headers to sort.

| Functional Group | Vibration Type | Typical Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Aldehyde (C=O) | Stretch | 1720 - 1740 | researchgate.net |

| Alcohol (O-H) | Stretch (Broad) | 3200 - 3600 | orientjchem.org |

| Acetal (C-O) | Stretch (Multiple Bands) | 1000 - 1200 | rsc.orgresearchgate.netorientjchem.org |

| Alkane (C-H) | Stretch | 2850 - 3000 | rsc.org |

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring its mass-to-charge ratio (m/z). lucideon.com For acetals, electron impact (EI) ionization is commonly used, but it often leads to extensive fragmentation, and the molecular ion peak (M⁺) may be weak or absent due to the instability of the ionized acetal. rsc.orgquizlet.com

The fragmentation of acetals is dominated by cleavage of the C-O bonds and the bond adjacent to the acetal carbon (α-cleavage). rsc.org A very common fragmentation pathway is the loss of one of the alkoxy groups (-OR') to form a stable oxonium ion [R-CH-OR']⁺. rsc.orglibretexts.org This ion is often the base peak or a very abundant ion in the spectrum. Further fragmentation can occur, providing clues to the structure of the alkyl and alkoxy groups. libretexts.org

Chemical ionization (CI) is a softer ionization technique that results in less fragmentation. rsc.org In CI-MS, a protonated molecular ion [M+H]⁺ is often observed, which is very useful for determining the molecular weight of the acetal. rsc.org

Table 5: Common Mass Spectral Fragments for Acetals This table is interactive. Click on the headers to sort.

| Ion | Formation Mechanism | Significance | Reference |

|---|---|---|---|

| [M]⁺ | Molecular Ion | Often weak or absent in EI-MS | rsc.orgquizlet.com |

| [M+H]⁺ | Protonated Molecule | Often strong in CI-MS, confirms molecular weight | rsc.org |

| [M-OR']⁺ | α-cleavage (loss of an alkoxy radical) | Often the base peak, forms a stable oxonium ion | rsc.orglibretexts.org |

| [R']⁺ | Cleavage of the ether C-O bond | Indicates the structure of the alkoxy group | libretexts.org |

By analyzing the fragmentation pattern, the identities of the original aldehyde and alcohols that formed the acetal can be deduced. acs.org For example, for Hexanal (B45976) hexyl isoamyl acetal, fragments corresponding to the loss of a hexyloxy radical or an isoamyloxy radical would be expected.

Advanced Hybrid Analytical Systems in Acetal Research

The characterization and quantification of complex volatile compounds such as Hexanal hexyl isoamyl acetal and other acetals in various matrices, particularly in food and beverages, necessitate the use of sophisticated analytical techniques. Advanced hybrid systems, which couple the high-resolution separation power of gas chromatography with highly sensitive detection methods, are indispensable for this purpose. These systems provide comprehensive qualitative and quantitative data, enabling researchers to profile volatile compounds, identify key aroma contributors, and understand the chemical changes occurring during processes like fermentation, aging, and storage. cloudfront.netbostonapothecary.comchromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Acetal Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for profiling acetals in complex mixtures like alcoholic beverages and fruit juices. nih.govresearchgate.netaip.org The system combines two powerful techniques: gas chromatography, which separates individual compounds from a mixture based on their volatility and interaction with a stationary phase, and mass spectrometry, which fragments the separated compounds into ions and sorts them based on their mass-to-charge ratio, providing a unique chemical fingerprint for identification. chromatographyonline.commdpi.com

In the context of acetal research, GC-MS is instrumental in identifying and quantifying a wide range of compounds that contribute to the flavor and aroma profile of a product. cloudfront.net Acetals, which are formed from the reaction of aldehydes (like hexanal) with alcohols (like hexyl alcohol and isoamyl alcohol), are often present in aged spirits, wines, and other fermented products. bostonapothecary.comwhiskeybarrel.orgresearchgate.net Their presence and concentration can be indicative of the product's age, storage conditions, and quality. proquest.comresearchgate.netresearchgate.net For instance, the analysis of heterocyclic acetals derived from acetaldehyde (B116499) and glycerol (B35011) has been used to monitor oxidation in aged wines. researchgate.net

The typical workflow for GC-MS analysis of acetals involves sample preparation, often using headspace sampling or liquid-liquid extraction to isolate the volatile fraction, followed by injection into the GC system. proquest.comresearchgate.net As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides structural information that, when compared against spectral libraries (like NIST or Wiley), allows for confident identification of the compound. researchgate.net

While specific research detailing the GC-MS analysis of this compound is not extensively published, the analytical approach is well-established for similar compounds. The table below illustrates typical parameters and findings from GC-MS analyses of volatile compounds, including aldehydes and other acetals, in relevant matrices.

| Parameter | Typical Value / Finding | Reference |

| Sample Preparation | Headspace Solid-Phase Microextraction (HS-SPME); Liquid-Liquid Extraction (LLE) | proquest.comresearchgate.netplos.org |

| GC Column | Typically a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-INNOWax) | nih.govresearchgate.net |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min) | nih.gov |

| Oven Program | Temperature ramp (e.g., 40°C hold, then ramp to 250°C) to elute compounds | researchgate.net |

| MS Ionization | Electron Ionization (EI) at 70 eV | mdpi.com |

| Identification | Comparison of mass spectra and retention indices with reference standards and libraries | researchgate.netmdpi.com |

| Application | Profiling volatile compounds in wine, spirits, and beer to assess quality and aging | cloudfront.netnih.govproquest.com |

Headspace Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS) in Acetal-Related Volatile Analysis

Headspace Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS) is an emerging and powerful technique for the rapid and sensitive analysis of volatile organic compounds (VOCs). mdpi.com This method adds another dimension of separation to traditional GC analysis. After separation in the GC column, compounds are ionized and enter an ion mobility spectrometer drift tube. Here, the ions are separated based on their size, shape, and charge as they travel through a drift gas under the influence of a weak electric field. nih.govacs.org This dual separation process provides a unique two-dimensional fingerprint (GC retention time vs. IMS drift time) for the volatile profile of a sample, significantly enhancing selectivity and peak capacity, especially for complex matrices like fruit juices or fermented beverages. mdpi.comnih.gov

The primary advantage of HS-GC-IMS is its ability to perform analyses at atmospheric pressure without the need for high vacuum, resulting in a faster, more robust, and field-deployable system. nih.gov It is particularly effective for non-targeted fingerprinting and profiling, allowing for the differentiation of samples based on subtle variations in their volatile composition. acs.org For example, HS-GC-IMS has been successfully used to distinguish between different types of fruit juices, monitor fermentation processes, and characterize the aroma profiles of various food products. mdpi.comnih.gov

The table below summarizes key aspects of the HS-GC-IMS technique as applied to volatile compound analysis in food and beverage research.

| Feature | Description | Reference |

| Principle | Two-dimensional separation based on GC retention time and ion mobility drift time. | nih.govacs.org |

| Sample Introduction | Headspace (HS) sampling, where volatiles from the sample are injected directly. | mdpi.com |

| Ionization Source | Typically a soft ionization source like tritium (B154650) (³H) or americium (²⁴¹Am). | nih.gov |

| Data Output | 2D/3D topographic plot (fingerprint) showing retention time, drift time, and signal intensity. | mdpi.comacs.org |

| Key Advantage | High speed, high sensitivity, and enhanced separation for complex volatile mixtures. | nih.gov |

| Application | Quality control, authenticity testing, and flavor profiling of fruit juices, wine, and spirits. | mdpi.comnih.govacs.org |

Olfactometry Coupled with Gas Chromatography-Mass Spectrometry (GC-O/AEDA) for Aroma Compound Research

While instrumental detectors provide valuable chemical data, they cannot replicate the human perception of odor. Gas Chromatography-Olfactometry (GC-O) is a unique technique that bridges this gap by using the human nose as a highly sensitive and specific detector for aroma-active compounds. nih.gov In a GC-O system, the effluent from the GC column is split, with one portion directed to a standard detector like an MS or Flame Ionization Detector (FID) and the other to a sniffing port where a trained panelist can assess the odor of each eluting compound. nih.govacs.org

This approach allows for the direct correlation of an instrumental signal with a specific aroma perception, ensuring that research focuses on the compounds that are truly relevant to the product's sensory profile. GC-O is crucial for identifying key odorants that might be present at concentrations too low for instrumental detection but are well above their human odor threshold. nih.gov

For acetals and related flavor compounds, GC-O/AEDA is an invaluable tool. Many acetals possess distinct fruity, green, or nutty aromas that contribute significantly to the bouquet of aged spirits and wines. bostonapothecary.comresearchgate.net By using GC-O, researchers can pinpoint which specific acetals are responsible for characteristic notes in a product's aroma profile. For example, a study of premium Spanish aged red wines used GC-O to identify 78 different odorants, revealing the complexity of the wine's aroma and the contribution of various chemical classes. acs.org

The table below outlines the key components and findings associated with the GC-O/AEDA technique in aroma research.

| Component | Description | Reference |

| Technique | GC effluent is split between a chemical detector (e.g., MS) and a human assessor at a sniffing port. | nih.govacs.org |

| Purpose | To identify which volatile compounds in a mixture are aroma-active (i.e., have an odor). | nih.gov |

| AEDA Method | Aroma Extract Dilution Analysis involves stepwise dilution of an extract to determine the Flavor Dilution (FD) factor for each odorant. | acs.org |

| FD Factor | A measure of the odor potency of a compound in the sample; higher values indicate greater importance to the aroma. | acs.org |

| Data Correlation | Retention time, mass spectrum, and odor descriptor are combined to identify key aroma compounds. | nih.govacs.org |

| Application | Identifying character-impact odorants in wine, spirits, coffee, and other foods. | acs.org |

Degradation Pathways and Stability Studies of Acetal Linkages

Hydrolytic Stability of Acetal (B89532) Structures under Acidic Conditions

Acetal linkages are known to be susceptible to hydrolysis under acidic conditions, breaking down into their constituent aldehyde and alcohols. nih.govmasterorganicchemistry.com This reaction is a reversal of the acetal formation process and is catalyzed by the presence of an acid. organicchemistrytutor.com The mechanism involves the protonation of one of the oxygen atoms in the acetal, which makes the corresponding alcohol a good leaving group. A water molecule then attacks the resulting carbocation, and after a series of proton transfers, the acetal bond is cleaved. chemistrysteps.com

The rate of this acid-catalyzed hydrolysis is significantly influenced by the pH of the environment. nih.gov Studies on various acetal and ketal compounds have shown that the rate of hydrolysis dramatically decreases as the pH increases. For instance, a change in pH from 5.0 to 6.5 can decrease the hydrolysis rate by nearly 20-fold. Under neutral (pH 7.4) or basic conditions, acetals are generally quite stable. nih.govmasterorganicchemistry.com

The stability of the intermediate carboxonium ion formed during hydrolysis is the rate-determining step. nih.gov Factors that stabilize this positively charged intermediate will accelerate the rate of hydrolysis. Therefore, the structure of the parent aldehyde and alcohols plays a significant role in the hydrolytic stability of the acetal. Electron-donating groups attached to the central carbon of the acetal can stabilize the carbocation intermediate, thus increasing the rate of hydrolysis. nih.gov

In the case of Hexanal (B45976) hexyl isoamyl acetal, the hydrolysis reaction in the presence of water and an acid catalyst would yield hexanal, 1-hexanol, and isoamyl alcohol (3-methyl-1-butanol).

Table 1: Factors Influencing the Rate of Acid-Catalyzed Acetal Hydrolysis

| Factor | Effect on Hydrolysis Rate | Rationale |

| pH | Increases as pH decreases | Higher concentration of H+ ions to catalyze the reaction. nih.gov |

| Temperature | Increases with temperature | Provides the necessary activation energy for the reaction. acs.org |

| Water Concentration | Increases with higher water concentration | As a reactant, excess water drives the equilibrium towards hydrolysis. organicchemistrytutor.comchemistrysteps.com |

| Steric Hindrance | Decreases with increased steric hindrance | Hinders the approach of water molecules to the reaction center. |

| Electronic Effects | Increases with electron-donating groups | Stabilizes the intermediate carboxonium ion, facilitating the reaction. nih.gov |

Enzymatic and Chemical Degradation Mechanisms of Acetal Compounds

While acid hydrolysis is a primary degradation pathway, acetal compounds can also be subject to enzymatic and other chemical degradation mechanisms.

Enzymatic Degradation: Enzymes, particularly hydrolases, can catalyze the cleavage of acetal bonds. In biological systems, enzymatic hydrolysis is a common reaction for breaking down molecules. wikipedia.org While specific enzymes targeting Hexanal hexyl isoamyl acetal are not extensively documented in publicly available literature, general enzymatic processes that cleave ether and ester bonds can also potentially act on acetal linkages. mdpi.com Oxidative enzymes, such as those found in microorganisms used for bioremediation, can degrade a wide range of organic compounds. mdpi.com These enzymes often work by breaking down C-C and C-O bonds, which could lead to the degradation of the acetal molecule. mdpi.com

Chemical Degradation: Beyond hydrolysis, other chemical reactions can lead to the degradation of acetals. Under certain conditions, such as elevated temperatures, radical-based homolysis of C-O or C-C bonds can occur. acs.org This process involves the breaking of a bond to form two radicals, which can then initiate a chain of further degradation reactions. For some complex acetals, this radical-based decomposition can become more significant at higher temperatures compared to hydrolysis. acs.org

The presence of strong oxidizing agents or exposure to high-energy radiation can also induce chemical degradation of acetals through oxidative pathways.

Table 2: Comparison of Degradation Mechanisms for Acetal Linkages

| Mechanism | Description | Key Factors | Typical Products |

| Acid-Catalyzed Hydrolysis | Cleavage of the acetal bond by water in the presence of an acid catalyst. chemistrysteps.com | Low pH, presence of water. nih.gov | Parent aldehyde and alcohols (Hexanal, 1-hexanol, Isoamyl alcohol). |

| Enzymatic Degradation | Catalytic cleavage of the acetal bond by specific enzymes (e.g., hydrolases, oxidases). wikipedia.orgmdpi.com | Presence of specific enzymes, optimal temperature and pH for enzyme activity. | Varies depending on the enzyme; can include parent aldehyde/alcohols or further oxidized products. |

| Radical-Based Homolysis | Bond cleavage initiated by energy (e.g., heat) leading to the formation of radicals. acs.org | High temperature, presence of radical initiators. acs.org | A complex mixture of smaller molecules resulting from radical chain reactions. |

Influence of Environmental Factors on Acetal Integrity and Transformation

The stability and integrity of this compound can be significantly affected by various environmental factors.

Temperature: Elevated temperatures can accelerate the rate of both hydrolytic and radical-based degradation pathways. acs.org While acetals generally have a continuous service temperature, prolonged exposure to higher temperatures can lead to thermal degradation. professionalplastics.com Copolymer acetals have been noted to resist thermal degradation at higher temperatures better than homopolymers. professionalplastics.com

Light (UV Radiation): Prolonged exposure to ultraviolet (UV) radiation can lead to the degradation of many organic compounds, including acetals. hpmanufacturing.com UV light can provide the energy to initiate photochemical reactions, leading to bond cleavage and the formation of free radicals. This can result in discoloration and a reduction in the compound's integrity. hpmanufacturing.com UV-stabilized grades of acetal polymers are available for applications requiring outdoor exposure. professionalplastics.com

Humidity: The presence of moisture in the environment is a critical factor, especially in combination with acidic traces, as it can facilitate hydrolytic degradation. proplate.com While acetals have low moisture absorption, prolonged exposure to high humidity can lead to water absorption, potentially weakening the chemical structure over time. proplate.comcurbellplastics.com

Table 3: Effect of Environmental Factors on the Stability of Acetal Linkages

| Environmental Factor | Potential Effect on this compound | Consequence |

| Elevated Temperature | Increased rate of hydrolysis and thermal degradation. acs.org | Accelerated breakdown into hexanal and alcohols; potential for off-odor formation. |

| UV Radiation | Photochemical degradation, formation of free radicals. hpmanufacturing.com | Loss of structural integrity, potential discoloration, and changes in fragrance profile. |

| High Humidity | Facilitation of hydrolysis, especially if acidic impurities are present. proplate.com | Gradual breakdown of the acetal, leading to reduced shelf life and performance. |

| Presence of Acids | Catalysis of hydrolytic cleavage. nih.gov | Rapid degradation into constituent aldehyde and alcohols. |

| Presence of Oxidizing Agents | Chemical oxidation of the molecule. | Formation of various oxidation products, altering the chemical nature of the compound. |

Advanced Research Areas and Functional Roles of Acetal Compounds in Academic Contexts

Acetal (B89532) Compounds as Intermediates and Protecting Groups in Complex Organic Synthesis

Acetal functional groups are crucial tools in the field of organic synthesis, primarily serving as protecting groups for carbonyl functionalities (aldehydes and ketones). chemistrysteps.comtotal-synthesis.compearson.com The formation of an acetal temporarily masks the reactivity of a carbonyl group, allowing chemical reactions to be performed on other parts of a molecule without unintended side reactions. pearson.compressbooks.pub This strategy is fundamental in the synthesis of complex organic molecules where multiple functional groups are present.

The protection of a carbonyl group is achieved by reacting it with an alcohol in the presence of an acid catalyst. pearson.com This reaction is reversible, and the original carbonyl group can be regenerated by hydrolysis in an acidic aqueous solution. pressbooks.publibretexts.org The stability of acetals in neutral to strongly basic environments makes them particularly valuable in reactions involving strong bases, nucleophiles, and hydride reducing agents, which would otherwise react with an unprotected carbonyl group. total-synthesis.comlibretexts.org

For instance, in a molecule containing both a ketone and an ester, a chemist might want to selectively reduce the ester using a powerful reducing agent like lithium aluminum hydride (LiAlH4). Since aldehydes and ketones are more reactive towards this reagent than esters, the ketone must be protected first. chemistrysteps.com By converting the ketone to an acetal, the reduction of the ester can proceed without affecting the ketone. Subsequently, the acetal can be removed to restore the ketone functionality. chemistrysteps.com Cyclic acetals, formed from the reaction of a carbonyl with a diol, are often used for this purpose due to their enhanced stability. total-synthesis.compressbooks.pub

The general mechanism for acetal formation involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol, a proton transfer, and then the elimination of water to form an oxonium ion. A second alcohol molecule then attacks the oxonium ion, and deprotonation yields the stable acetal.

Polyacetals in Sustainable Materials Science Research

The quest for sustainable materials has led to significant research into polymers derived from renewable resources that exhibit desirable properties like degradability and recyclability. Polyacetals, which are polymers containing repeating acetal linkages in their main chain, have emerged as a promising class of materials in this context. rsc.orgrsc.org The presence of the acetal functional group imparts unique characteristics to the polymer, including the potential for reprocessability and controlled degradation. rsc.orgrsc.orgresearchgate.net

A key focus in sustainable materials science is the utilization of biomass as a feedstock for polymer production. Many biobased monomers, such as those derived from sugars or isosorbide, contain hydroxyl groups that are amenable to acetal formation. rsc.orgrsc.orgresearchgate.net The synthesis of polyacetals from these renewable starting materials is an active area of research. rsc.orgrsc.org

One common method for synthesizing polyacetals is the condensation reaction between a diol and an aldehyde or a ketone, typically catalyzed by an acid. rsc.org Another approach involves the transacetalization reaction of a diacetal monomer with a diol. rsc.org For example, isosorbide, a rigid diol derived from glucose, has been used to synthesize biobased polyacetals with enhanced thermal properties. researchgate.netmdpi.com The resulting polymers can range from rigid materials to elastomers, depending on the structure of the monomers used. rsc.org

The acetal linkages in polyacetals are susceptible to cleavage under acidic conditions, which allows for the degradation of the polymer into smaller molecules or its constituent monomers. rsc.orgrsc.orgrsc.org This property is highly advantageous for chemical recycling, where the goal is to recover the original monomers for repolymerization. rsc.orgrsc.org

The dynamic nature of the acetal bond can also be exploited for the creation of reprocessable materials. In covalent adaptable networks (CANs) based on acetal chemistry, the reversible exchange of acetal linkages allows the polymer network to be reshaped and reformed upon heating, without permanent degradation of the material. rsc.org This enables the healing of damages and the reprocessing of the material at the end of its life cycle.

Furthermore, the biodegradability of certain polyacetals is being investigated, particularly for applications in agriculture and medicine. acs.orgacs.orgresearchgate.net The rate of degradation can be tuned by altering the chemical structure of the polymer. acs.org For example, spirocyclic polyacetals have been developed for drug delivery systems, where the acidic environment within cancer cells can trigger the degradation of the polymer and the release of the encapsulated drug. nih.gov

Theoretical Chemistry and Computational Modeling of Acetal Systems

Theoretical and computational chemistry provide powerful tools for understanding the structure, properties, and reactivity of molecules at the atomic and electronic levels. These methods are increasingly being applied to the study of acetal systems to gain insights that complement experimental findings.

Quantum chemical calculations, based on the principles of quantum mechanics, can be used to predict a wide range of molecular properties with high accuracy. jocpr.compsu.edu For acetal compounds, these calculations can provide valuable information about their electronic structure, geometry, and energetics. jocpr.com

By solving the Schrödinger equation for a given molecule, researchers can determine its equilibrium geometry, including bond lengths and angles, as well as its vibrational frequencies, which can be compared with experimental spectroscopic data. jocpr.com Quantum chemical methods can also be used to calculate thermodynamic properties such as enthalpy of formation and to model the potential energy surfaces of chemical reactions involving acetals. jocpr.com This allows for the investigation of reaction mechanisms and the prediction of reaction rates and outcomes, which is crucial for designing new synthetic methodologies. rsc.orgrsc.org

For a molecule like Hexanal (B45976) hexyl isoamyl acetal, quantum chemical calculations could be employed to predict its conformational preferences, dipole moment, and spectroscopic signatures (e.g., NMR and IR spectra).

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a collection of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed picture of the molecule's conformational dynamics. nih.gov

For flexible molecules like Hexanal hexyl isoamyl acetal, which has several rotatable bonds, MD simulations can be used to explore the accessible conformations and determine their relative populations. scispace.com This is important because the three-dimensional shape of a molecule influences its physical properties and biological activity. Conformational analysis can help to understand how the molecule interacts with other molecules, such as receptors in the case of fragrance compounds.

MD simulations can also be used to study the behavior of acetal-containing systems in different environments, such as in solution or at interfaces. This can provide insights into properties like solubility and the self-assembly of amphiphilic acetals. nih.gov

Biological Functions and Biochemical Pathways Involving Acetal Compounds

Acetal compounds, characterized by the R₂C(OR')₂ functional group, are formed from the reaction of aldehydes or ketones with alcohols. hmdb.ca This linkage is central to their role in various biological and synthetic contexts.

Role of Acetal Structures in Cellular Processes

Acetal structures serve diverse roles in cellular environments. The compound this compound has been identified in metabolomic studies of Salmonella enterica, suggesting its presence within cellular processes, although its specific function was not detailed. core.ac.uk Databases also categorize it as potentially involved in cell signaling. hmdb.cafoodb.ca

In a broader sense, the acetal linkage is pivotal in synthetic biology and pharmacology as a pro-drug or delivery mechanism. For instance, polymer networks constructed with degradable acetal linkages have been designed to act as "pro-antimicrobial" systems. acs.org These structures are stable but can be hydrolyzed under specific conditions (such as changes in pH) to release their constituent aldehydes and alcohols. acs.orgnih.gov This allows for the controlled and sustained release of active compounds, such as antimicrobial aldehydes, directly at a target site. nih.gov The formation of an acetal from a biologically active aldehyde can temporarily mask its activity, reducing systemic toxicity and enabling targeted delivery.

Impact of Acetal Compounds on Biological Systems (e.g., Membrane Stability, Energy Metabolism)

The impact of acetal compounds on biological systems is largely dictated by their stability and the biological activity of their precursor molecules. The Human Metabolome Database lists this compound as a potential energy source, though the specific metabolic pathway is not elaborated. hmdb.ca

While direct studies on the effect of this compound on membrane stability are not available, significant research has been conducted on its aldehyde precursor, hexanal. Hexanal has been shown to exert marked antimicrobial activity by disrupting cellular membranes. nih.gov Studies on pathogens such as Listeria monocytogenes, Staphylococcus aureus, Salmonella enteritidis, and Escherichia coli revealed that exposure to hexanal induces noticeable modifications in the cell membrane's fatty acid composition. nih.gov Research on Vibrio parahaemolyticus further demonstrated that hexanal damages membrane integrity, causing increased leakage of proteins and lactate dehydrogenase, and reducing intracellular ATP concentration. mdpi.com This disruption of the membrane is a key mechanism of its bactericidal action.

Research on Acetal Derivatives in Volatile Compound Profiles and Biological Systems

Research into acetal derivatives, particularly those of hexanal, intersects with food science, microbiology, and analytical chemistry, primarily due to hexanal's role as a key volatile compound.

Hexanal Derivatives in Lipid Oxidation Studies and Related Chemical Transformations

Hexanal is one of the most significant and widely studied markers of lipid oxidation. umn.eduresearchgate.net It is a major secondary decomposition product of linoleic acid, a polyunsaturated fatty acid common in many edible oils and biological membranes. nih.govresearchgate.net The presence and concentration of hexanal are often used to determine the oxidative state and shelf-life of food products. researchgate.netnih.gov

The formation of hexanal occurs when lipid hydroperoxides, the primary products of oxidation, break down. researchgate.net Its high volatility allows for its quantification using headspace gas chromatography techniques, making it a reliable indicator of rancidity and off-flavor development. umn.eduresearchgate.net Studies have confirmed hexanal as the primary volatile aldehyde generated from lipid peroxidation in matrices like human milk and potato chips. researchgate.netnih.gov The chemical transformation from unstable hydroperoxides to more stable volatile compounds like hexanal is a critical step in the progression of lipid degradation. nih.gov

Table 1: Research Findings on Hexanal as a Lipid Oxidation Marker

| Research Area | Key Findings | Citations |

|---|---|---|

| Indicator in Food Systems | Hexanal is a primary volatile indicator of lipid oxidation in foods such as potato crisps, processed meat, and deli turkey. | umn.eduresearchgate.net |

| Formation Pathway | It is a major secondary product from the oxidative decomposition of linoleic acid hydroperoxides. | nih.govresearchgate.net |

| Correlation with Sensory Data | Hexanal concentration levels positively correlate with oxidation-related off-flavors and rancidity. | umn.edu |

| Analytical Measurement | Solid-phase microextraction (SPME) coupled with gas chromatography is a sensitive and reliable method for quantification. | umn.edunih.gov |

Antimicrobial Activities of Acetal-Related Compounds and Their Precursors

While some complex acetals have been investigated for anticancer and other biological activities, a significant body of research focuses on the antimicrobial properties of their aldehyde and alcohol precursors. nih.govnih.gov The acetal linkage itself can be used in materials designed for the controlled release of antimicrobial agents. acs.orgnih.gov

The precursors of this compound—hexanal and hexanol—both exhibit notable antimicrobial effects.

Hexanal : This aldehyde has demonstrated marked antimicrobial activity against a wide range of foodborne pathogens and spoilage microorganisms, including Listeria monocytogenes, Escherichia coli, Salmonella enteritidis, Aspergillus flavus, and Vibrio parahaemolyticus. nih.govmdpi.comresearchgate.net Its mechanism involves disrupting cell membrane integrity and inhibiting biofilm formation. mdpi.com

Hexanol : The alcohol precursor, 1-hexanol, also shows antibacterial effects, particularly against Gram-negative bacteria. nih.govresearchgate.net

The formation of an acetal from these precursors effectively sequesters their antimicrobial activity, which can then be released upon hydrolysis of the acetal bond. acs.org

Table 2: Documented Antimicrobial Activity of Hexanal

| Target Microorganism | Observed Effect | Citations |

|---|---|---|

| Vibrio parahaemolyticus | Inhibition of growth (MIC of 0.4 mg/mL), damage to membrane integrity, inhibition of biofilm formation. | mdpi.com |

| Listeria monocytogenes | Marked antimicrobial activity, modification of cell membrane composition. | nih.govresearchgate.net |

| Escherichia coli | Antimicrobial effect, modification of cell membrane composition. | nih.govresearchgate.net |

| Salmonella enteritidis | Antimicrobial effect, modification of cell membrane composition. | nih.govresearchgate.net |

| Aspergillus flavus | Antimicrobial activity. | researchgate.net |

Modulation of Volatile Compound Formation in Biological Matrices by Acetal-Related Compounds

Acetal formation is a direct method of modulating volatile compound profiles. The reaction converts a volatile aldehyde, such as hexanal, into a larger, less volatile, and more stable acetal. scispace.com This transformation is significant in the flavor and fragrance industry, where the stability and release profile of aroma compounds are critical. scispace.comresearchgate.net

The reversible nature of acetal formation allows for its use in controlled-release systems. wikipedia.orgchemistrysteps.com For example, photolabile acetals have been developed as "profragrances" that can release a volatile aldehyde upon exposure to light. researchgate.net In biological matrices like food, the formation of acetals from aldehydes generated during processing or storage (e.g., from lipid oxidation) can alter the final sensory profile. The stability of the acetal in the matrix prevents the immediate perception of the aldehyde's aroma, which can be released later through acid-catalyzed hydrolysis. chemistrysteps.commasterorganicchemistry.com Therefore, the equilibrium between an aldehyde and its acetal form can significantly influence the dynamic aroma profile of a biological system.

Q & A

Q. How is Hexanal Hexyl Isoamyl Acetal structurally characterized, and what analytical methods are recommended for its identification?

this compound is identified using 1H-NMR spectroscopy , which provides detailed structural elucidation of its acetal functional groups and branching patterns . Gas chromatography coupled with ion mobility spectrometry (GC-IMS) is recommended for volatile compound analysis, as demonstrated in studies on flavor profiling in food matrices . For purity assessment, gas chromatography (GC) with flame ionization detection (FID) is commonly employed, with reported purity levels ≥95% in standardized compendia .

Q. What synthetic routes are documented for this compound?

The compound is synthesized via acid-catalyzed acetal formation between hexanal and isoamyl alcohol. This method aligns with general acetal synthesis protocols, where a proton catalyst (e.g., sulfuric acid) facilitates nucleophilic addition of alcohol to the carbonyl group, followed by dehydration . Reaction optimization (e.g., temperature, solvent selection) is critical to minimize side products like unreacted aldehydes or ethers.

Q. How is this compound quantified in complex matrices such as food or biological systems?

Headspace solid-phase microextraction (HS-SPME) paired with GC-MS is widely used for quantification in food systems, as validated in studies analyzing volatile esters in apples and wines . For biological matrices, liquid-liquid extraction (LLE) with non-polar solvents (e.g., hexane) followed by GC-FID ensures recovery efficiency >90% .

Advanced Research Questions

Q. What are the decomposition pathways of this compound under varying environmental conditions?

Under oxidative or thermal stress, the acetal bond may cleave to regenerate hexanal and isoamyl alcohol. Quantum chemical simulations suggest that radical-mediated pathways dominate at elevated temperatures, forming intermediates like thioaldehydes (observed in sulfide decomposition studies) . Stability studies using Arrhenius modeling (e.g., permeability vs. temperature) indicate exponential increases in degradation rates above 40°C .

Q. How does this compound interact with enzymatic systems in plant or microbial metabolism?

In plants, hexanal derivatives are metabolized by alcohol dehydrogenase (ADH) and acyltransferase (AAT) , which convert aldehydes to esters or alcohols . In microbial systems, this compound may inhibit fungal activity by disrupting membrane integrity, as observed in antifungal assays using apple slices treated with hexanal derivatives .

Q. What contradictions exist in experimental data on the sensory impact of this compound?

Olfactory studies report conflicting results: hexanal and isoamyl acetate show statistically similar rise times in DC signal responses (p > 0.5), yet their input maps in olfactory bulb neurons differ significantly, suggesting divergent receptor-binding mechanisms . These discrepancies highlight the need for multimodal analysis (e.g., electrophysiology + behavioral assays) to resolve structure-activity relationships.

Q. How can computational models improve the design of this compound for targeted applications?

Density functional theory (DFT) simulations predict acetal stability and reactivity under specific pH or solvent conditions, guiding synthesis optimization . Machine learning models trained on GC-IMS datasets (e.g., orthogonal partial least squares discriminant analysis, OPLS-DA) enable rapid identification of key flavor contributors in complex mixtures .

Methodological Considerations

- Stability Testing : Use accelerated aging protocols with controlled humidity and temperature, monitoring degradation via GC-FID .

- Sensory Analysis : Combine gas chromatography-olfactometry (GC-O) with human panel evaluations to correlate chemical profiles with perceived aroma .

- Enzyme Assays : Quantify ADH/AAT activity using NADH/NAD+ spectrophotometric assays in the presence of hexanal derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.